tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
Overview
Description
“tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate” is a chemical compound with the empirical formula C12H22N2O2 . It is sold in solid form .
Molecular Structure Analysis
The molecular weight of “tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate” is 226.32 . The InChI string is1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-5-12(9-14)4-6-13-8-12/h13H,4-9H2,1-3H3
. Physical And Chemical Properties Analysis
“tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate” is a solid . It has a molecular weight of 226.32 .Scientific Research Applications
Supramolecular Arrangements and Crystal Structures
- The study by Graus et al. (2010) described the preparation of various diazaspiro compounds, including 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane. It highlighted the relationship between molecular structure and crystal structure, emphasizing the role of substituents in supramolecular arrangements. Different types of structures were identified based on interactions between hydantoin rings, indicating the significance of the substituents on the cyclohexane ring in crystal arrangements (Graus et al., 2010).
Spiro Heterocyclization and Molecular Structures
- Silaichev et al. (2013) explored the reaction of diaroyl pyrrole diones with ethyl 3-amino-3-phenylprop-2-enoate, resulting in the formation of ethyl 4-aroyl-1,6-diaryl-3-hydroxy-2-oxo-8-phenyl-1,7-diazaspiro[4.4]nona-3,6,8-triene-9-carboxylates. The study also provided insights into the crystalline and molecular structures of these compounds, demonstrating the relevance of tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate in the synthesis of complex molecular structures (Silaichev et al., 2013).
Spirocyclic 3-oxotetrahydrofurans Synthesis
- A study by Moskalenko & Boev (2012) delved into the synthesis of spirocyclic 3-oxotetrahydrofurans, which can be utilized to prepare biologically active heterocyclic compounds. The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal was examined, highlighting the versatility of this class of compounds in organic synthesis (Moskalenko & Boev, 2012).
Synthesis of Diazaspiro Compounds
- Farag et al. (2008) conducted research on the synthesis of various 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives through cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives. This research sheds light on the synthetic pathways and the potential of these compounds in the field of medicinal chemistry (Farag, Elkholy, & Ali, 2008).
properties
IUPAC Name |
tert-butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-11-15(14-7-5-4-6-8-14)18(13-20)9-10-19-12-18/h4-8,15,19H,9-13H2,1-3H3/t15-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRJUSMARDPBID-QAPCUYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCNC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@]2(C1)CCNC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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